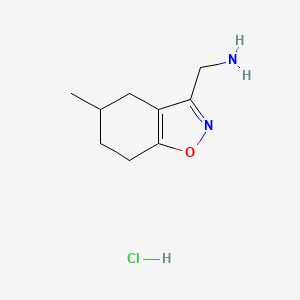
(5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine;hydrochloride is a chemical compound with a molecular formula of C9H14N2O·HCl. This compound is notable for its unique structure, which includes a benzoxazole ring fused with a tetrahydro ring system and a methanamine group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine;hydrochloride typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazole ring. This can be achieved through the reaction of an o-aminophenol derivative with a suitable aldehyde or ketone under acidic conditions.
Reduction and Alkylation: The benzoxazole intermediate is then subjected to reduction, often using hydrogenation or a reducing agent like sodium borohydride, to form the tetrahydrobenzoxazole. This intermediate is then alkylated using a methylating agent such as methyl iodide.
Amination: The final step involves the introduction of the methanamine group. This can be done through a nucleophilic substitution reaction where the tetrahydrobenzoxazole is reacted with a suitable amine source, such as ammonia or an amine salt, under basic conditions.
Formation of the Hydrochloride Salt: The free base form of the compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides, leading to the formation of N-alkylated derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoxazole and amine fragments.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogenation.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Hydrolysis: Hydrochloric acid, sodium hydroxide, elevated temperatures.
Major Products
Oxidation: Hydroxylated benzoxazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: N-alkylated benzoxazole derivatives.
Hydrolysis: Benzoxazole and methanamine fragments.
科学研究应用
Chemistry
In chemistry, (5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds.
Biology
Biologically, this compound is studied for its potential pharmacological activities. It has been investigated for its effects on various biological targets, including enzymes and receptors, due to its structural similarity to naturally occurring bioactive molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is being researched for its potential use in treating neurological disorders, given its ability to interact with central nervous system receptors.
Industry
Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for use in the synthesis of advanced materials and active pharmaceutical ingredients.
作用机制
The mechanism of action of (5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methanamine group allows it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition or receptor activation, depending on the specific target and context.
相似化合物的比较
Similar Compounds
(5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)acetic acid: Contains an acetic acid group instead of a methanamine group.
(5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)ethylamine: Similar structure with an ethylamine group.
Uniqueness
(5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine;hydrochloride is unique due to its specific combination of a benzoxazole ring with a methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering different reactivity and interaction profiles compared to its analogs.
属性
IUPAC Name |
(5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-6-2-3-9-7(4-6)8(5-10)11-12-9;/h6H,2-5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHHFZIGZFEYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NO2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B2693516.png)
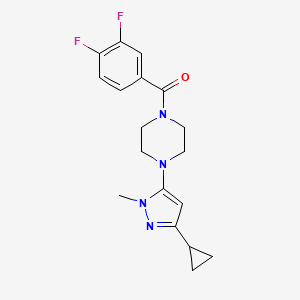
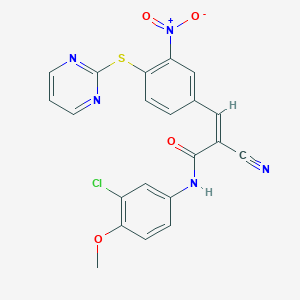
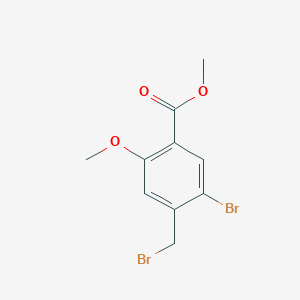

![{2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}methanol](/img/structure/B2693527.png)
![Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate](/img/structure/B2693528.png)
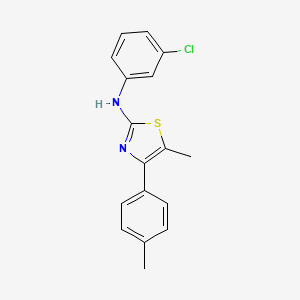
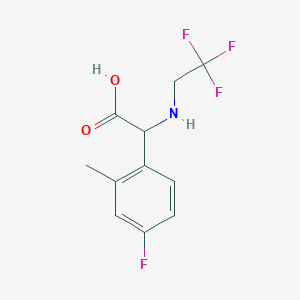
![N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2693531.png)

![N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2693534.png)
![4-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride](/img/structure/B2693535.png)

